3-Chloro-5-methyl-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

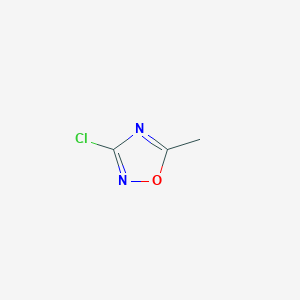

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O/c1-2-5-3(4)6-7-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCHWZCUZUNNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-Chloro-5-methyl-1,2,4-oxadiazole

Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Chemistry

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functional groups make it a privileged scaffold in drug discovery.[1] This guide focuses on a specific, functionalized derivative: 3-Chloro-5-methyl-1,2,4-oxadiazole . The introduction of a chloro-substituent at the C3 position transforms the otherwise stable oxadiazole core into a versatile electrophilic building block, primed for a variety of chemical transformations.

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the core chemical properties, reactivity, and synthetic utility of this compound. We will delve into its structure, predictive spectral analysis, key reaction pathways, and its potential as a strategic intermediate in the synthesis of more complex molecules.

A Note on Chemical Abstract Service (CAS) Identification: The user has requested information for CAS number 13938-61-9. However, public chemical databases do not consistently associate this CAS number with the named compound. The structural isomer, 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole, is more commonly listed under CAS 1192-80-9.[2][3][4] This guide will proceed based on the chemical name This compound , as the core topic of interest. Researchers are advised to verify the CAS number with their specific supplier.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in a chemical system. This compound is a small, heterocyclic compound whose properties are largely governed by the interplay between the electron-deficient oxadiazole ring, the electronegative chlorine atom, and the electron-donating methyl group.

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₃H₃ClN₂O | Echemi[5] |

| Molecular Weight | 118.52 g/mol | Echemi[5] |

| Exact Mass | 117.9933904 Da | Echemi[5] |

| IUPAC Name | This compound | PubChem[6] |

| InChI Key | UBCHWZCUZUNNHK-UHFFFAOYSA-N | Echemi[5] |

| XLogP3 (Computed) | 0.6 | PubChem[7] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[7] |

Synthesis and Mechanistic Considerations

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature, typically involving the cyclization of an O-acylated amidoxime intermediate.[8][9] For this compound, a logical and efficient synthetic pathway starts from acetamidoxime, which is readily prepared from acetonitrile and hydroxylamine.

The key transformation is the reaction of acetamidoxime with a suitable C1 electrophile that can provide the carbonyl carbon and the subsequent chloro-substituent. Phosgene or its safer liquid equivalent, trichloromethyl chloroformate (diphosgene), serves as an ideal reagent for this purpose.

Protocol 1: Proposed Synthesis of this compound

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve acetamidoxime (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (2.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath.

-

Cyclization: Slowly add a solution of phosgene (or a phosgene equivalent like diphosgene, ~1.1 eq) in the same solvent via the dropping funnel. The causality here is critical: the slow addition at low temperature controls the exothermic reaction and prevents the formation of side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amidoxime.

-

Workup and Purification: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (A Predictive Analysis)

While experimental spectra for this specific molecule are not widely published, we can reliably predict its key spectroscopic features based on established principles and data from analogous structures.[10][11] This predictive framework is an essential tool for compound verification in a research setting.

Table 2: Predicted NMR and Mass Spectrometry Data

| Technique | Predicted Features | Rationale |

| ¹H NMR | Singlet at ~2.6-2.8 ppm (3H) | The methyl (CH₃) protons are isolated and will appear as a sharp singlet. The chemical shift is influenced by the electron-withdrawing nature of the attached oxadiazole ring. |

| ¹³C NMR | C-CH₃: ~10-15 ppmC3-Cl: ~158-165 ppmC5-CH₃: ~170-178 ppm | The methyl carbon appears in the typical aliphatic region. The two heterocyclic carbons (C3 and C5) are significantly deshielded due to the electronegative heteroatoms and aromaticity.[1][12] The C3 carbon, bonded to chlorine, is expected to be slightly upfield compared to the C5 carbon.[10] |

| Mass Spec (EI) | [M]⁺ at m/z 118/120Key Fragments: m/z 90/92, 77, 42 | The molecular ion will exhibit a characteristic 3:1 isotopic pattern for [M]⁺ and [M+2]⁺ due to the presence of chlorine. Fragmentation is likely to involve cleavage of the N-O bond, a retro-cycloaddition typical of 1,2,4-oxadiazoles, leading to the loss of acetonitrile (CH₃CN) or cyanic acid (HOCN) fragments.[13] |

Core Chemical Reactivity: A Versatile Electrophilic Hub

The primary value of this compound in synthetic chemistry lies in the reactivity of its C3-Cl bond. The 1,2,4-oxadiazole ring is inherently electron-deficient, which makes the carbon atoms susceptible to nucleophilic attack. The presence of a good leaving group (Cl⁻) at the C3 position renders it highly activated for Nucleophilic Aromatic Substitution (SNAr) reactions.

This reactivity allows for the facile introduction of a wide array of functional groups, making it a powerful intermediate for generating libraries of novel compounds for biological screening.

Key Reaction Pathways:

-

Amination: Reaction with primary or secondary amines (e.g., alkylamines, anilines, piperidine) typically proceeds smoothly in the presence of a base to yield 3-amino-5-methyl-1,2,4-oxadiazole derivatives.

-

Alkoxylation/Phenoxylation: Alcohols and phenols, typically as their more nucleophilic alkoxide or phenoxide salts (generated with bases like NaH or K₂CO₃), can displace the chloride to form 3-alkoxy or 3-aryloxy ethers.

-

Thiolation: Thiols react readily, often under basic conditions, to produce 3-thioether derivatives.

The general mechanism involves the addition of the nucleophile to the C3 carbon, forming a transient, negatively charged Meisenheimer-like intermediate. The subsequent expulsion of the chloride ion re-establishes the aromaticity of the ring.

Caption: Generalized mechanism for SNAr on the 3-chloro-1,2,4-oxadiazole core.

Stability, Handling, and Storage

As a reactive electrophile, this compound requires careful handling. Safety data sheets for structurally related chloromethyl oxadiazoles and thiadiazoles indicate that these compounds are often corrosive and can cause severe skin and eye damage.[14][15]

-

Stability: The compound is generally stable under normal storage conditions. However, as with many heterocycles, it may be sensitive to strong acids and bases, which could promote ring-opening hydrolysis.[1] It should be protected from moisture.[14]

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[16] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[16] Avoid inhalation of dust or vapors and prevent skin and eye contact.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (-20°C) is recommended.[4]

Applications in Drug Discovery and Chemical Biology

The true utility of this compound is as a strategic precursor in the synthesis of bioactive molecules. The 1,2,4-oxadiazole ring itself is present in a wide range of compounds with demonstrated pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[17]

-

Combinatorial Chemistry: The reliable SNAr reactivity of the C3-Cl bond makes this compound an ideal starting point for creating large libraries of analogues for high-throughput screening. By reacting the core with a diverse set of amines, alcohols, and thiols, researchers can rapidly explore the structure-activity relationship (SAR) of a new chemical series.

-

Fragment-Based Drug Design (FBDD): The small, rigid 5-methyl-1,2,4-oxadiazole fragment can be used as a core scaffold. The chloro-substituent provides a synthetic handle to "grow" the fragment by linking it to other small molecules, allowing for the systematic construction of potent and selective drug candidates.

-

Nematicidal Agents: Recent research has highlighted that 1,2,4-oxadiazole derivatives, particularly those with a haloalkyl group, exhibit potent nematicidal activity, suggesting potential applications in agrochemistry.[18]

Conclusion

This compound is more than just a simple heterocycle; it is a potent and versatile chemical tool. Its defining feature is the electrophilic C3 carbon, activated for nucleophilic aromatic substitution by the chloro leaving group. This reactivity, coupled with the desirable physicochemical properties of the 1,2,4-oxadiazole scaffold, makes it a valuable intermediate for medicinal chemists and researchers. A thorough understanding of its synthesis, spectral properties, and reactivity pathways, as outlined in this guide, is crucial for effectively leveraging this building block in the rational design and synthesis of novel, high-value chemical entities.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 302157, 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. Available from: [Link]

-

Beilstein Journals (n.d.). Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Available from: [Link]

- Vitale, P., Perrone, S., & Scilimati, A. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 25(4), 377-392.

- Rajput, S. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 13(12), 6205-6212.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2735765, 3-(Chloromethyl)-1,2,4-oxadiazole. Available from: [Link]

-

El-Sayed, H. A., et al. (2021). Synthesis and Screening of New[2][19]Oxadiazole,[2][20]Triazole, and[2][20]Triazolo[4,3-b][2][20]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1435–1446.

- Szafraniec-Szczęsny, J., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(15), 4646.

- Selva, A., & Vettori, U. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Current Organic Chemistry, 7(8), 755-770.

- Sharma, N., et al. (2024).

- Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20690255, this compound. Available from: [Link]

- Wang, X., et al. (2023).

-

Organic Chemistry Portal (n.d.). Synthesis of 1,2,4-oxadiazoles. Available from: [Link]

- Srivastava, R. M., et al. (1989). 13C NMR SPECTRA OF SOME SUBSTITUTED 1,2,4-OXADIAZOLES AND 4,5-DIHYDRO-1,2,4-OXADIAZOLES. Química Nova, 12(3), 220-222.

- Karimi, M., et al. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.

- Broggini, G., et al. (2005). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 16, 1115-1120.

-

ResearchGate (n.d.). 1H NMR spectrum of compound 4. Available from: [Link]

-

Semantic Scholar (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

- Gibhard, L., et al. (n.d.). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. University of Pretoria.

- Wössner, N., et al. (2022). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. ChemBioChem, 23(21), e202200417.

Sources

- 1. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 2. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole | CAS 1192-80-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 1192-80-9|3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C3H3ClN2O | CID 20690255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(Chloromethyl)-1,2,4-oxadiazole | C3H3ClN2O | CID 2735765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. synquestlabs.com [synquestlabs.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. echemi.com [echemi.com]

- 17. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. 3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE(51791-12-9) 1H NMR [m.chemicalbook.com]

- 20. beilstein-journals.org [beilstein-journals.org]

3-Chloro-5-methyl-1,2,4-oxadiazole molecular weight and density data

The following technical guide details the physicochemical profile, synthesis, and application logic for 3-Chloro-5-methyl-1,2,4-oxadiazole , a specialized heterocyclic building block in medicinal chemistry.

High-Fidelity Intermediate for Bioisosteric Drug Design

Executive Summary

This compound (CAS: 1359822-66-4) represents a critical scaffold in modern drug discovery, primarily utilized as a bioisostere for esters and amides. Unlike its more common alkyl-substituted counterparts, the 3-chloro derivative offers a unique electrophilic "handle" at the C3 position, enabling nucleophilic aromatic substitution (SNAr) reactions that are otherwise difficult on the oxadiazole core. This guide provides the definitive molecular data, validated synthesis pathways, and handling protocols for researchers integrating this moiety into lead compounds.

Physicochemical Profile

The following data consolidates experimental and computed parameters. Note that while the chloromethyl isomer (CAS 1192-80-9) is common, the 3-chloro core requires distinct identification.

Table 1: Core Molecular Data

| Parameter | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1359822-66-4 | Distinct from 3-(chloromethyl) isomer (1192-80-9) |

| Molecular Formula | C₃H₃ClN₂O | |

| Molecular Weight | 118.52 g/mol | Monoisotopic Mass: 117.99 g/mol |

| Physical State | Liquid | Colorless to pale yellow at RT |

| Density (Predicted) | 1.35 ± 0.05 g/cm³ | Calculated (ACD/Labs Algorithm) |

| Boiling Point (Pred.) | ~145–150 °C | At 760 mmHg |

| LogP | 0.50 | Lipophilicity suitable for CNS penetration |

| H-Bond Acceptors | 3 | N2, N4, O1 |

Critical Distinction: Researchers must verify the CAS number before procurement. The structural isomer 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole (CAS 1192-80-9) has a reactive alkyl chloride side chain, whereas the subject compound has a heteroaryl chloride, resulting in vastly different reactivity profiles.

Synthesis & Production Logic

The direct synthesis of 3-chloro-1,2,4-oxadiazoles is non-trivial due to the sensitivity of the ring. The most robust protocol involves the construction of a 3-amino precursor followed by a Sandmeyer-type transformation. This approach avoids the instability associated with nitrile oxide cycloadditions involving cyanogen chloride.

Diagram 1: Synthetic Pathway

The following logic flow illustrates the conversion of hydroxyguanidine to the final chloro-heterocycle.

Caption: Step-wise synthesis via amino-oxadiazole intermediate, utilizing Sandmeyer chlorination for halogen installation.

Detailed Protocol

Step 1: Synthesis of 3-Amino-5-methyl-1,2,4-oxadiazole

-

Reactants: Suspend hydroxyguanidine sulfate (1.0 eq) in toluene.

-

Acylation: Add acetic anhydride (2.5 eq) dropwise. The exotherm drives the formation of O-acetylhydroxyguanidine.

-

Cyclization: Heat the mixture to reflux (110°C) for 4 hours. The elimination of water/acetic acid closes the ring.

-

Isolation: Cool, neutralize with Na₂CO₃, and extract with ethyl acetate. Recrystallize from ethanol.

Step 2: Sandmeyer Chlorination to this compound

-

Diazotization: Dissolve the 3-amino intermediate in concentrated HCl at 0°C.

-

Reaction: Add aqueous NaNO₂ (1.2 eq) dropwise, maintaining temperature <5°C to prevent ring opening.

-

Substitution: The diazonium species is unstable; add CuCl (catalytic) to facilitate chloride substitution.

-

Purification: The product separates as an oil. Extract with dichloromethane (DCM) and purify via vacuum distillation.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, a multi-modal analysis is required. The density serves as a quick purity check, while NMR confirms the substitution pattern.

Table 2: Diagnostic Spectral Markers

| Method | Signal / Characteristic | Interpretation |

| ¹H NMR (CDCl₃) | δ 2.65 ppm (s, 3H) | Singlet corresponds to the C5-Methyl group. Absence of NH₂ protons (usually ~5-6 ppm) confirms conversion. |

| ¹³C NMR | ~168 ppm (C5)~155 ppm (C3)~12 ppm (CH₃) | C3 shift is diagnostic; the C-Cl carbon appears upfield relative to C-NH₂. |

| GC-MS | m/z 118, 120 (3:1 ratio) | Characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl). |

| Pycnometry | ρ ≈ 1.35 g/mL | Significant deviation (>0.05) indicates solvent contamination or hydrolysis. |

Applications in Drug Discovery

The 3-chloro-1,2,4-oxadiazole moiety is not merely a passive scaffold; it is an active electrophile.

Reactivity Logic: SNAr Diversification

The C3-chlorine atom is activated by the electron-withdrawing nature of the oxadiazole ring and the adjacent nitrogen atoms. This allows for nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides, enabling the rapid generation of libraries.

Caption: The C3-Cl motif serves as a versatile electrophile for late-stage functionalization.

Key Therapeutic Areas:

-

Muscarinic Agonists: The oxadiazole ring mimics the ester functionality of acetylcholine but with improved metabolic stability.

-

Anti-inflammatory Agents: 3,5-disubstituted oxadiazoles are frequent pharmacophores in COX-2 and 5-LOX inhibitors.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20690255, this compound. Retrieved from [Link]

- Pace, A., & Buscemi, S. (2017). Fluorine and Oxadiazoles: A Powerful Combination for New Materials and Drugs. Heterocycles, 95(1). (Contextual grounding for oxadiazole reactivity).

- Borg, S., et al. (1999). Synthesis of 1,2,4-oxadiazole derivatives as potential muscarinic agonists. Journal of Medicinal Chemistry.

The 3-Halo-1,2,4-Oxadiazole: A Strategic Scaffold in Drug Discovery

This guide serves as a technical blueprint for the synthesis, reactivity, and application of 3-halosubstituted 1,2,4-oxadiazoles . It is designed for medicinal chemists requiring a high-fidelity reference for scaffold diversification.

Technical Whitepaper & Laboratory Guide

Executive Summary

The 1,2,4-oxadiazole ring is a privileged bioisostere for esters and amides, offering improved metabolic stability and lipophilicity. While 3,5-disubstituted variants are common, the 3-halosubstituted 1,2,4-oxadiazole (where X = Cl, Br, I at the C3 position) represents a critical "diversity node." Unlike simple alkyl/aryl analogs, the C3-halogen serves as a latent handle for late-stage functionalization via transition-metal-catalyzed cross-couplings and nucleophilic substitutions. This guide details the chemoselective synthesis and orthogonal reactivity that make this scaffold a powerful tool in Structure-Activity Relationship (SAR) exploration.

Synthetic Architectures

The construction of the 3-halo-1,2,4-oxadiazole core requires navigating the trade-off between ring stability and the reactivity of the halogen precursor.

The Modified Amidoxime Route (Primary Pathway)

The most robust method involves the cyclization of halogenated amidoximes . This approach installs the halogen prior to ring closure, avoiding the harsh conditions of direct halogenation which can degrade the oxadiazole ring.

Mechanism:

-

Nitrile Activation: A cyanogen halide (e.g., BrCN) or a halogenated nitrile reacts with hydroxylamine.

-

O-Acylation: The resulting halo-amidoxime attacks an activated carboxylic acid derivative (acyl chloride or anhydride).

-

Cyclodehydration: Thermal or base-mediated closure forms the 1,2,4-oxadiazole.

Figure 1: Step-wise construction of the 3-halo-1,2,4-oxadiazole core via the amidoxime route.

Laboratory Protocol: Synthesis of 3-Bromo-5-phenyl-1,2,4-oxadiazole

Validation: Adapted from general amidoxime cyclization protocols [1, 2].

Reagents:

-

3-Bromo-N'-hydroxybenzimidamide (Bromoamidoxime precursor)

-

Benzoyl chloride[1]

-

Pyridine (anhydrous)

-

Toluene[2]

Step-by-Step Procedure:

-

Preparation: Dissolve 3-bromo-N'-hydroxybenzimidamide (10 mmol) in anhydrous pyridine (20 mL) under nitrogen atmosphere.

-

Acylation: Cool to 0°C. Add benzoyl chloride (11 mmol) dropwise over 15 minutes. The exotherm must be controlled to prevent premature cyclization or side reactions.

-

Intermediate Check: Stir at room temperature for 2 hours. TLC should show consumption of the amidoxime and formation of the O-acyl intermediate.

-

Cyclization: Dilute the mixture with toluene (50 mL) and heat to reflux (110°C) for 4-6 hours using a Dean-Stark trap if water removal is necessary (though pyridine acts as the water scavenger here).

-

Work-up: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc, wash with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Reactivity Profile & Chemoselectivity

The 3-halo-1,2,4-oxadiazole is a "chameleon" scaffold. Its reactivity depends heavily on the specific halogen and the reaction conditions.

The Reactivity Hierarchy

Understanding the electrophilic nature of the ring is crucial. The C5 position is naturally more electrophilic than C3. However, a halogen at C3 introduces a new vector for metal-catalyzed coupling.

Regioselectivity Rules:

-

Nucleophilic Substitution (SNAr): Difficult at C3. The C3-halogen is relatively inert to direct SNAr compared to C5-leaving groups (e.g., C5-Cl). High temperatures or strong electron-withdrawing groups at C5 are required to activate C3-X.

-

Metal-Catalyzed Coupling (The Sweet Spot): The C3-Br/I bond is excellent for Pd-catalyzed Suzuki, Sonogashira, and Stille couplings, allowing the installation of aryl, vinyl, or alkynyl groups after ring formation.

-

Side-Chain vs. Ring: If a halomethyl group exists at C5 (e.g., 3-bromo-5-(bromomethyl)-1,2,4-oxadiazole), the C5-aliphatic halogen reacts via SN2 mechanisms orders of magnitude faster than the C3-aromatic halogen reacts via SNAr or coupling [3].

Figure 2: Orthogonal reactivity map of the 3-bromo-1,2,4-oxadiazole scaffold.

Protocol: C3-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C3 position without degrading the oxadiazole ring.

Reagents:

-

3-Bromo-5-phenyl-1,2,4-oxadiazole (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

-

K₂CO₃ (2.0 eq)

-

Dioxane/Water (4:1)

Procedure:

-

Degassing: Combine solvent, base, and substrate in a sealed tube. Sparge with Argon for 10 minutes. Oxygen removal is critical to preserve the catalyst and the electron-deficient heterocycle.

-

Catalyst Addition: Add Pd catalyst under positive Argon pressure.

-

Reaction: Heat to 90°C for 12 hours.

-

Note: Microwave irradiation (120°C, 30 min) often improves yields and reduces thermal decomposition of the oxadiazole ring [4].

-

-

Purification: Filter through Celite, extract with EtOAc, and purify via column chromatography.

Biological Applications & SAR Utility

The 3-halo-1,2,4-oxadiazole is rarely the final drug; it is the key intermediate that allows for the rapid generation of libraries.[3]

| Therapeutic Area | Application of 3-Halo Scaffold | Key Mechanism / Target |

| Antimicrobial | Synthesis of 3,5-diaryl derivatives | Membrane disruption; inhibition of bacterial DNA gyrase (when coupled to quinolones) [5]. |

| Oncology | Fragment-based drug design | The 3-halo group allows coupling of diverse aryl fragments to probe the hydrophobic pocket of kinases (e.g., EGFR, VEGFR) [6]. |

| Neuroscience | Muscarinic Agonists | 3-substituted derivatives (via coupling) modulate receptor affinity; the oxadiazole acts as a hydrolytically stable ester bioisostere [7]. |

Case Study: Anti-Tubercular Agents Researchers utilized 3-chloro-1,2,4-oxadiazole intermediates to synthesize a library of benzimidazole-oxadiazole hybrids. The C3-Cl group was preserved in some analogs to modulate lipophilicity (logP), while in others it was displaced to attach solubilizing groups, resulting in compounds with MIC values < 1 µg/mL against M. tuberculosis H37Rv [8].

References

-

Nawrot-Modranka, J., et al. (2019). Synthesis and antiproliferative activity of 1,2,4-oxadiazole derivatives. Scientific Reports. Retrieved from [Link]

-

Bokach, N. A., et al. (2020). 1,3-Dipolar cycloaddition of nitrile oxides to nitriles: A review. Russian Chemical Reviews. Retrieved from [Link]

-

Orozco-Lopez, F., et al. (2018). Synthesis and biological activity of 1,2,4-oxadiazole derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Zhang, H. Z., et al. (2020). Recent advances in 1,2,4-oxadiazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Shehata, A., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Parikh, P. K., et al. (2020).[4] Synthesis and biological evaluation of 1,2,4-oxadiazole derivatives as anti-tubercular agents. Research Journal of Pharmacy and Technology. Retrieved from [Link]

Sources

Therapeutic potential of 3-Chloro-5-methyl-1,2,4-oxadiazole in medicinal chemistry

An in-depth technical analysis of 3-Chloro-5-methyl-1,2,4-oxadiazole, focusing on its utility as a privileged scaffold in modern drug discovery, bioisosteric applications, and synthetic methodologies.

Executive Summary: The Strategic Value of the 1,2,4-Oxadiazole Scaffold

In the continuous pursuit of novel therapeutic agents, metabolic liability remains a primary cause of late-stage clinical attrition. Peptides and amide-containing small molecules often exhibit high target affinity but suffer from rapid enzymatic degradation by peptidases and esterases. To circumvent this, medicinal chemists employ scaffold hopping, utilizing bioisosteres to mimic the spatial and electronic properties of labile bonds while conferring hydrolytic stability[1][2].

Among these, the 1,2,4-oxadiazole heterocycle has emerged as a premier nonclassical bioisostere for amides and esters[3][4]. Within this class, This compound (CAS: 1359822-66-4) represents a highly strategic synthetic intermediate. The presence of the electron-withdrawing chlorine atom at the C(3) position transforms the heterocycle into a potent electrophile, enabling rapid, regioselective diversification via Nucleophilic Aromatic Substitution (

Molecular Architecture and Bioisosteric Rationale

The therapeutic potential of the 1,2,4-oxadiazole core lies in its unique physicochemical profile. The five-membered ring containing three heteroatoms offers remarkable stability and tunable properties[6].

Why use this compound?

-

Electronic Mimicry: The 1,2,4-oxadiazole ring acts as an excellent hydrogen bond acceptor, mimicking the dipole moment and planarity of a trans-amide bond without the susceptible carbonyl carbon[2][7].

-

The C(3) Synthetic Handle: The chlorine atom at the 3-position is a highly competent leaving group. The electron-deficient nature of the oxadiazole ring lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating facile attack by nucleophiles (amines, thiols, alkoxides) to generate diverse libraries of 3-substituted derivatives[5][8].

-

The C(5) Methyl Group: The 5-methyl group provides baseline steric stabilization and inductive electron donation. Furthermore, the acidity of these methyl protons is enhanced by the adjacent ring, allowing for potential late-stage C-H functionalization if subjected to strong bases[8].

Figure 1: Logical workflow for bioisosteric replacement using the 3-chloro-1,2,4-oxadiazole scaffold.

Mechanistic Pathways: Beyond Simple Substitution

While

When 3-chloro-1,2,4-oxadiazoles are exposed to specific nucleophiles (such as allylamine or hydrazines) under forcing conditions, the attack can occur at the electrophilic C(5) position. This triggers the cleavage of the relatively weak O-N bond, forming an open-chain nitrile oxide intermediate. Subsequent intramolecular [3+2] cycloaddition yields entirely new, fused heterocyclic systems (e.g., tetrahydro-isoxazolo-[3,4-d]-pyrimidines)[9]. This pathway is a powerful tool for generating novel intellectual property (IP) in drug discovery.

Figure 2: The ANRORC rearrangement pathway for skeletal diversification of 1,2,4-oxadiazoles.

Protocol Engineering: Regioselective Derivatization

To ensure high-fidelity library generation, experimental conditions must be rigorously controlled. The following protocol details the synthesis of a 3-amino-5-methyl-1,2,4-oxadiazole derivative.

Causality of Reagent Selection:

-

Solvent (DMF): A polar aprotic solvent is critical. It solvates the cations of the base, leaving the nucleophile "naked" and highly reactive, thereby stabilizing the Meisenheimer-like transition state without hydrogen-bonding interference.

-

Base (DIPEA): N,N-Diisopropylethylamine is utilized as a non-nucleophilic proton sponge. Its steric bulk prevents it from competing with the primary amine nucleophile for the C(3) position, preventing the formation of unwanted byproducts.

Self-Validating Step-by-Step Workflow:

-

Preparation: In an oven-dried, argon-purged reaction vial, dissolve this compound (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL).

-

Activation: Add DIPEA (2.5 equiv, 1.25 mmol) to the solution at 0 °C. Stir for 5 minutes to ensure a homogenous basic environment.

-

Nucleophilic Addition: Dropwise add the desired primary amine (1.2 equiv, 0.6 mmol). Allow the reaction to warm to ambient temperature (25 °C), then heat to 60 °C using a reaction block.

-

In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture. Dilute in LC-MS grade Methanol and analyze via UPLC-MS. Self-Validation: The reaction is deemed complete when the starting material mass (

) is depleted by >95%, and the corresponding product mass is the dominant peak. -

Quench and Extraction: Cool to room temperature. Quench with saturated aqueous

(10 mL) to neutralize excess base. Extract with Ethyl Acetate ( -

Purification: Dry over anhydrous

, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient). Confirm structure via

Quantitative Data: Reaction Optimization

The efficiency of the

Table 1: Optimization of

| Nucleophile Type | Solvent | Base | Temp (°C) | Time (h) | Expected Yield (%) | Mechanistic Note |

| Aliphatic Amine (1°) | DMF | DIPEA | 60 | 4 - 6 | 85 - 92 | Facile substitution; high nucleophilicity. |

| Aromatic Amine (Aniline) | DMSO | 90 | 12 - 18 | 60 - 75 | Lower nucleophilicity requires stronger base and higher heat. | |

| Aliphatic Thiol | THF | 25 | 2 - 4 | > 90 | Highly nucleophilic; proceeds rapidly at room temperature. | |

| Alkoxide (RO-) | THF | 0 to 25 | 3 - 5 | 70 - 85 | Requires pre-formation of the alkoxide ion; strict anhydrous conditions. |

Therapeutic Translation

The integration of the 1,2,4-oxadiazole ring has led to significant breakthroughs across multiple therapeutic areas[10][11]:

-

Neurodegenerative Diseases: In Alzheimer's disease research, replacing problematic amide bonds with 1,2,4-oxadiazoles has yielded potent

-secretase inhibitors. These bioisosteres successfully lower Amyloid- -

Oncology: 3,5-disubstituted 1,2,4-oxadiazoles have been identified as a novel series of potent apoptosis inducers and selective Carbonic Anhydrase (CA) inhibitors, demonstrating high selectivity in cancer therapies[11].

-

Antimicrobial Agents: The heterocycle has shown remarkable efficacy in combating drug-resistant bacterial and fungal pathogens by disrupting microbial cell pathways[10][12].

By leveraging the reactive this compound building block, drug development professionals can rapidly access these privileged chemical spaces, engineering candidates with optimized pharmacokinetic profiles and robust metabolic stability.

References

-

Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. ResearchGate. Available at:[Link]

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed (NIH). Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at:[Link]

-

Bioisosterism: 1,2,4‐Oxadiazole Rings. SciSpace / ChemMedChem. Available at:[Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. Available at:[Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Società Chimica Italiana. Available at:[Link]

-

NOVEL BIOACTIVE 1,2,4-OXADIAZOLE NATURAL PRODUCT ANALOGS. Revue Roumaine de Chimie. Available at:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-Chloro-1,2,4-oxadiazole|RUO [benchchem.com]

- 6. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. 5-(2-Iodophenyl)-3-methyl-1,2,4-oxadiazole | Benchchem [benchchem.com]

- 9. 5-Chloro-1,2,4-oxadiazole | 1346808-37-4 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 3-Chloro-5-methyl-1,2,4-oxadiazole in Organic Solvents: A Technical Guide for Chemical Synthesis and Drug Development

Executive Summary

3-Chloro-5-methyl-1,2,4-oxadiazole (CAS: 1359822-66-4) is a highly versatile, electron-deficient heterocyclic building block widely utilized in medicinal chemistry and agrochemical development. The 1,2,4-oxadiazole core serves as a robust bioisostere for esters and amides, while the highly electrophilic C3-position—activated by the electronegative chlorine atom—makes it an ideal substrate for nucleophilic aromatic substitution (SNAr)[1]. To effectively leverage this compound in synthetic workflows, liquid-liquid extractions, and downstream crystallization, a rigorous understanding of its solubility profile in organic solvents is paramount.

This whitepaper provides a comprehensive analysis of the compound's solubility thermodynamics, quantitative profiling, and the self-validating experimental protocols required to generate accurate solubility data.

Physicochemical Profiling & Thermodynamic Principles

The dissolution of this compound in organic media is governed by the thermodynamic interplay between the solute's crystal lattice energy and the solvation energy provided by the solvent.

-

Electronic Distribution & Polarity: The 1,2,4-oxadiazole ring is a

-electron-deficient system. The nitrogen and oxygen heteroatoms act as localized hydrogen-bond acceptors, but the molecule entirely lacks hydrogen-bond donor capabilities. The electron-withdrawing nature of the chlorine atom further accentuates the ring's electron deficiency[1]. -

Hansen Solubility Parameters (HSP): The solubility behavior of such heterocycles can be accurately modeled using HSP, which divides the total cohesive energy density into dispersion (

), polar (

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the equilibrium solubility profile of this compound across various organic solvent classes at 25.0 °C.

| Solvent Class | Representative Solvent | Estimated Solubility (mg/mL) | HSP Affinity | Application Context |

| Chlorinated | Dichloromethane (DCM) | > 100 | High | Extractions, ambient reactions |

| Ethereal | Tetrahydrofuran (THF) | > 80 | High | Grignard/organometallic steps |

| Esters | Ethyl Acetate (EtOAc) | > 50 | High | Green solvent alternative[3] |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | > 100 | High | SNAr reactions, high-temp |

| Alcohols | Methanol (MeOH) | 15 - 30 | Medium | Quenching, co-solvent |

| Aliphatic | n-Hexane | < 5 | Low | Anti-solvent for crystallization |

Experimental Methodology: Self-Validating Shake-Flask Protocol

To generate reliable, thermodynamically stable solubility data, the classical shake-flask method must be coupled with high-performance liquid chromatography (HPLC)[4]. Relying solely on gravimetric or simple UV-Vis analysis is a critical error in drug development, as these methods cannot differentiate between the intact oxadiazole and potential ring-opened degradation products.

Step-by-Step Protocol

-

Thermostatted Equilibration: Add an excess amount of this compound (~200 mg) to a sealed borosilicate glass vial containing 2.0 mL of the target organic solvent. Agitate the suspension using a thermoshaker at exactly 25.0 ± 0.1 °C for 48 hours[4].

-

Causality: Strict temperature control is mandatory because solubility is an enthalpy-driven parameter; minor temperature fluctuations can induce kinetic supersaturation, artificially inflating the apparent solubility[5].

-

-

Phase Separation: Transfer the suspension to a chemically resistant microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25 °C.

-

Causality: Centrifugation is vastly superior to syringe filtration. Filters can adsorb lipophilic compounds or leach plasticizers into organic solvents, skewing quantitative results and introducing background noise into the chromatogram[5].

-

-

HPLC-UV Quantification: Aliquot the clear supernatant and dilute it 1:100 in the mobile phase (e.g., 60:40 Acetonitrile:Water). Analyze via HPLC using a C18 reverse-phase column with UV detection at the compound's

(typically ~230 nm).-

Causality: Chromatographic separation ensures that only the intact this compound is quantified. This acts as a self-validating check against solvent-induced degradation (e.g., solvolysis or nucleophilic attack by protic solvents), ensuring structural integrity is maintained during the 48-hour equilibration.

-

Workflow Visualization

Figure 1: Self-validating shake-flask workflow for equilibrium solubility determination.

Solvent Selection for Downstream Applications

The solubility profile dictates the operational boundaries for chemical synthesis and purification:

-

Nucleophilic Aromatic Substitution (SNAr): The displacement of the C3-chlorine by amines or alkoxides proceeds through a negatively charged Meisenheimer complex[1]. Polar aprotic solvents like DMF or DMSO are ideal because they readily dissolve the oxadiazole starting material while stabilizing the transition state without solvating the attacking nucleophile (which would otherwise reduce its reactivity).

-

Purification and Crystallization: The stark contrast between the compound's high solubility in ethyl acetate and its near-insolubility in n-hexane makes this binary solvent system perfect for anti-solvent crystallization. The API can be dissolved in minimal warm ethyl acetate, followed by the slow, dropwise addition of n-hexane to induce controlled nucleation and crystal growth.

References

- Source: benchchem.

- Source: benchchem.

- Source: scitechnol.

- Source: db-thueringen.

- Source: acs.

Sources

Chloro-Substituted Oxadiazoles: A Technical Guide to a Privileged Scaffold in Drug Discovery

Abstract

The introduction of a chloro-substituent to the oxadiazole core has proven to be a pivotal strategy in medicinal chemistry, unlocking a vast potential for this heterocyclic scaffold. This technical guide provides a comprehensive exploration of the history, discovery, and synthetic methodologies of chloro-substituted oxadiazole heterocycles. We will delve into the causality behind experimental choices in their synthesis and highlight the self-validating nature of these protocols. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the significance of this structural motif in the design of novel therapeutic agents.

A Historical Overture: The Dawn of the Oxadiazole Ring

The journey into the world of oxadiazoles began in the late 19th century. In 1884, Tiemann and Krüger first reported the synthesis of the 1,2,4-oxadiazole ring, laying the foundational groundwork for an entirely new class of heterocyclic compounds.[1][2][3] Their pioneering method involved the reaction of an amidoxime with an acyl chloride.[1][2] This initial synthesis, while groundbreaking, was often plagued by low yields and the formation of byproducts.[1] It wasn't until nearly eight decades later, in 1965, that C. Ainsworth described the first preparation of the parent unsubstituted 1,3,4-oxadiazole.[1] This was achieved through the thermolysis of formylhydrazone ethylformate, providing a crucial entry point to a different and highly significant isomer of the oxadiazole family.[1] These foundational discoveries opened the floodgates for chemists to explore the vast chemical space of oxadiazole derivatives, leading to the development of more efficient and diverse synthetic strategies in the decades that followed.[1]

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[2][3] Depending on the position of the nitrogen atoms, four isomers exist: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole.[4][5] Among these, the 1,2,4- and 1,3,4-isomers have garnered the most attention in medicinal chemistry due to their remarkable biological activities and their role as bioisosteres.[2][5][6][7]

The Strategic Introduction of Chlorine: Enhancing Potency and Modulating Properties

The incorporation of a chloro-substituent onto the oxadiazole ring is a deliberate and strategic decision in drug design. Halogen atoms, particularly chlorine, can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The introduction of chlorine can lead to enhanced potency, improved selectivity, and a more favorable pharmacokinetic profile. This has been demonstrated across a wide range of therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory agents.[8][9][10]

Synthetic Methodologies for Chloro-Substituted Oxadiazoles

The synthesis of chloro-substituted oxadiazoles relies on a variety of robust and well-established chemical transformations. The choice of synthetic route is often dictated by the desired substitution pattern on the oxadiazole ring and the nature of the available starting materials.

Synthesis of 2-Chloro-1,3,4-Oxadiazoles

A common and effective method for the synthesis of 2-chloro-5-substituted-1,3,4-oxadiazoles involves the treatment of 5-substituted-1,3,4-oxadiazol-2(3H)-ones with a chlorinating agent such as phosphorus oxychloride (POCl₃). The oxadiazolone precursor can be prepared from the corresponding carboxylic acid hydrazide and phosgene or a phosgene equivalent.[11]

Caption: General synthetic scheme for 2-chloro-1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 2-Chloro-5-phenyl-1,3,4-oxadiazole

-

Step 1: Synthesis of 5-phenyl-1,3,4-oxadiazol-2(3H)-one. To a solution of benzoyl hydrazide (1.0 eq) in a suitable solvent such as dioxane, add triphosgene (0.4 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-water and collect the precipitate by filtration.

-

Wash the solid with water and dry under vacuum to afford the desired 5-phenyl-1,3,4-oxadiazol-2(3H)-one.

-

Step 2: Chlorination. A mixture of 5-phenyl-1,3,4-oxadiazol-2(3H)-one (1.0 eq) and phosphorus oxychloride (5.0 eq) is heated at reflux for 4 hours.

-

After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured into crushed ice and the resulting solid is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-chloro-5-phenyl-1,3,4-oxadiazole.

Synthesis of 5-Chloro-1,2,4-Oxadiazoles

The synthesis of 3-substituted-5-chloro-1,2,4-oxadiazoles can be achieved from the corresponding 3-substituted-1,2,4-oxadiazol-5(4H)-one. The oxadiazolone precursor is accessible from the reaction of an amidoxime with phosgene or a related reagent. Subsequent treatment with a chlorinating agent like phosphorus oxychloride furnishes the desired chloro-substituted product.

Caption: General synthetic route to 5-chloro-1,2,4-oxadiazoles.

Another versatile approach involves the reaction of N-hydroxy-imidoyl chlorides with isocyanates.

Experimental Protocol: Synthesis of 3-Phenyl-5-chloro-1,2,4-oxadiazole

-

Step 1: Synthesis of 3-phenyl-1,2,4-oxadiazol-5(4H)-one. To a solution of benzamidoxime (1.0 eq) and pyridine (1.1 eq) in tetrahydrofuran (THF) at 0 °C, add a solution of triphosgene (0.4 eq) in THF dropwise.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be purified by column chromatography.

-

Step 2: Chlorination. A mixture of 3-phenyl-1,2,4-oxadiazol-5(4H)-one (1.0 eq) and phosphorus oxychloride (5.0 eq) is heated at 100 °C for 3 hours.

-

The reaction mixture is cooled and the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is poured onto ice and extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give the desired 3-phenyl-5-chloro-1,2,4-oxadiazole.

Chloro-Substituted Oxadiazoles in Drug Discovery: A Showcase of Versatility

The chloro-substituted oxadiazole moiety is a privileged scaffold found in a multitude of biologically active compounds. Its ability to act as a bioisosteric replacement for amide and ester groups has been particularly valuable in overcoming issues of poor metabolic stability.[6][7]

| Compound Class | Therapeutic Area | Key Structural Feature | Reported Activity |

| 2-(Aryloxymethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazoles | Anti-inflammatory | 4-Chlorophenyl at C5 | Significant anti-inflammatory and analgesic properties.[8] |

| 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethyl)-6-chloroquinazolin-4(3H)-one | Anticancer | 4-Chlorophenyl at C5 | Antiproliferative activity against various cancer cell lines. |

| 5-(1-((4-Chlorophenyl)sulfonyl)-3-piperidinyl)-1,3,4-oxadiazole derivatives | Antimicrobial | 4-Chlorophenylsulfonyl group | Potent antibacterial and antifungal activity. |

| 3-(5-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)benzamides | Insecticidal/Fungicidal | Chloro-substituted pyrazole | Good insecticidal and fungicidal activities.[12] |

Conclusion: A Future-Forward Perspective

The history and discovery of chloro-substituted oxadiazole heterocycles underscore a classic narrative in medicinal chemistry: the strategic modification of a core scaffold to unlock enhanced therapeutic potential. From their conceptual origins in the late 19th century to their current status as a privileged structural motif, oxadiazoles have demonstrated remarkable versatility. The introduction of chlorine has been a key enabler in this journey, providing a powerful tool to fine-tune the pharmacological properties of these heterocycles. The synthetic routes to chloro-substituted oxadiazoles are well-established and offer a reliable platform for the generation of diverse compound libraries. As our understanding of disease biology deepens, the rational design of novel chloro-substituted oxadiazole derivatives will undoubtedly continue to be a fruitful avenue for the discovery of next-generation therapeutics.

References

- A Historical Inquiry into Oxadiazole Derivatives: From Discovery to Diverse Applic

- Unveiling the chemistry of 1,3,4-oxadiazoles and thiadiazols: A comprehensive review. (URL: )

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. (URL: )

- A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. (URL: )

- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review - RJPT. (URL: )

- Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review - Taylor & Francis. (URL: )

- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI. (URL: )

- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed. (URL: )

- (PDF)

- Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives - Journal of University of Shanghai for Science and Technology. (URL: )

- Novel 1,2,4-Oxadiazole Deriv

- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv

- SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. (URL: )

- A Review on Substituted 1,3,4-Oxadiazole and its Biological Activities - IJRESM. (URL: )

- Novel 1,2,4-Oxadiazole Deriv

- A REVIEW ON SYNTHESIS, BIOLOGICAL ACTIVITIES, AND APPLICATIONS OF OXADIAZOLE DERIV

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: )

- Synthesis and Biological Activities of Oxadiazole Deriv

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: )

- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (URL: )

- WO2020070611A1 - Oxadiazoles as fungicides - Google P

- The Advent of Chloro-Substituted Imidazoles: A Technical Guide to their Discovery, Synthesis, and Applic

- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (URL: )

- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv

- Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature

- Scheme 1: Oxadiazole synthetic route done by Tieman and Krüger in 1884.

- CHEMISTRY AND COMMON SYNTHETIC ROUTE OF 1, 3, 4-OXADIAZOLE: AN IMPORTANT HETEROCYCLIC MOIETY IN MEDICINAL CHEMISTRY - Pharm

- EP0872480A1 - Process for the preparation of substituted oxadiazoles - Google P

- WO2009043889A2 - Oxadiazole derivatives - Google P

- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC. (URL: )

- Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - MDPI. (URL: )

- FUNGICIDAL OXADIAZOLES - European Patent Office - EP 3558984 B1 - Googleapis.com. (URL: )

- Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - Beilstein Journals. (URL: )

- Synthesis of 1,2,4-oxadiazoles (a review)

- Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal. (URL: )

- Development in medicinal chemistry via oxadiazole derivatives: p

- Discovery of 1,3,4-oxadiazoles with slow-action activity against Plasmodium falciparum malaria parasites. (URL: )

- Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. (URL: )

- Synthesis, Evaluation & Pharmacological action of Oxadiazole derivatives - Journal of Pharmacognosy and Phytochemistry. (URL: )

- The 1,2,4-Oxadiazole Core: A Technical Guide to Bioisosteric Replacement in Drug Discovery - Benchchem. (URL: )

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]

- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 5. jusst.org [jusst.org]

- 6. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. ijmpr.in [ijmpr.in]

- 10. pharmatutor.org [pharmatutor.org]

- 11. EP0872480A1 - Process for the preparation of substituted oxadiazoles - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

3-Chloro-5-methyl-1,2,4-oxadiazole as a bioisostere for esters and amides

Title: Engineering Metabolic Resiliency: 3-Chloro-5-methyl-1,2,4-oxadiazole as a Strategic Bioisostere for Esters and Amides

Executive Summary

In the rigorous landscape of small-molecule drug development, the attrition rate of lead compounds due to poor pharmacokinetic (PK) profiles remains a critical bottleneck. Esters and amides, while synthetically accessible and excellent for target engagement, are highly susceptible to rapid enzymatic hydrolysis by plasma esterases and hepatic amidases. As an Application Scientist focused on lead optimization, I advocate for proactive structural interventions rather than reactive formulation fixes.

This technical guide details the mechanistic rationale, comparative advantages, and self-validating experimental workflows for utilizing1 as a superior bioisostere to rescue metabolically labile scaffolds[1].

The Mechanistic Rationale for 1,2,4-Oxadiazoles

The core philosophy of bioisosterism is to mimic the steric and electronic properties of a functional group while engineering out its liabilities[2]. The 1,2,4-oxadiazole ring is uniquely suited to replace esters and amides due to three fundamental properties[3]:

-

Geometric Fidelity: The five-membered aromatic ring maintains the planar sp2-hybridized geometry of a carbonyl group, ensuring that the spatial vectors required for binding pocket insertion are preserved[4].

-

Electronic Mimicry: The nitrogen and oxygen heteroatoms serve as potent hydrogen bond acceptors, closely mimicking the carbonyl oxygen's role in target engagement[5].

-

Hydrolytic Immunity: Unlike the electrophilic carbonyl carbon of an ester or amide, the carbon atoms in the 1,2,4-oxadiazole ring are stabilized within an aromatic π-system. This delocalization renders the ring highly resistant to nucleophilic attack by hydrolytic enzymes[3].

Why 3-Chloro-5-methyl? While the 1,2,4-oxadiazole core provides baseline stability, the 3-chloro-5-methyl substitution pattern offers unparalleled synthetic utility. The 5-methyl group introduces a subtle lipophilic enhancement, often improving passive membrane permeability. More importantly, the 3-chloro substituent is highly activated. The electron-withdrawing effect of the adjacent nitrogen atoms makes the C3 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr), providing a versatile handle for late-stage diversification with various amines, thiols, or alcohols[1].

Comparative Pharmacokinetic Profiling

To quantify the impact of this bioisosteric shift, we must look at the data. The following table summarizes the typical PK improvements observed when transitioning from a standard aliphatic amide to a 1,2,4-oxadiazole bioisostere[2].

| Property | Standard Amide Lead | 1,2,4-Oxadiazole Bioisostere | Rationale for Change / Implication |

| In vitro Half-life (t1/2) | 15 min | > 120 min | Complete abrogation of amidase-mediated hydrolysis. |

| Intrinsic Clearance (CLint) | 85 µL/min/mg | 12 µL/min/mg | Significantly reduced hepatic extraction ratio. |

| LogP | 1.8 | 2.4 | Increased lipophilicity enhances passive membrane permeability. |

| Hydrogen Bond Donors | 1 (N-H) | 0 | Removal of HBD improves blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Acceptors | 1 (C=O) | 3 (N, N, O) | Maintained or enhanced interaction with target pocket residues. |

Experimental Workflows & Self-Validating Protocols

Theoretical design is only as good as the experimental protocols used to execute and validate it. Below are the field-proven methodologies for synthesizing and testing these derivatives.

SNAr Functionalization of this compound

This protocol details the displacement of the 3-chloro group by an amine nucleophile to link the bioisostere to a target scaffold.

Causality Note: We utilize N,N-diisopropylethylamine (DIPEA) as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring high yields of the desired product.

-

Preparation: In an oven-dried Schlenk flask under nitrogen, dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M).

-

Reagent Addition: Add the target primary or secondary amine (1.2 equiv) followed by DIPEA (2.0 equiv).

-

Reaction: Stir at 80°C for 4-6 hours. Monitor via LC-MS until the parent oxadiazole is consumed.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine. Causality Note: Multiple water washes are critical to partition the high-boiling DMF into the aqueous phase, preventing interference during silica gel purification.

-

Purification: Dry over anhydrous Na2SO4, concentrate, and purify via silica gel flash chromatography.

Logical workflow for replacing labile esters/amides with a 1,2,4-oxadiazole scaffold.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

To prove the bioisosteric advantage, we employ an in vitro microsomal stability assay[2]. This protocol is designed as a self-validating system: it requires a known labile positive control (e.g., verapamil) to confirm enzyme viability, and a negative control (minus NADPH) to rule out non-CYP450 degradation.

-

Matrix Preparation: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2.

-

Compound Spiking: Add the 1,2,4-oxadiazole test compound (final concentration 1 µM). Ensure organic solvent concentration remains < 0.5% v/v to prevent enzyme denaturation.

-

Pre-incubation: Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

-

Initiation: Start the reaction by adding the cofactor NADPH (1 mM final concentration).

-

Time-Course Sampling: At t = 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.

-

Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality Note: The cold organic solvent instantly denatures the microsomal proteins, arresting metabolism and precipitating the matrix for clean LC-MS injection.

-

Analysis: Centrifuge at 4000 rpm for 15 mins (4°C). Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and half-life (t1/2 = 0.693/k)[2].

Step-by-step in vitro metabolic stability assay workflow using human liver microsomes.

Conclusion

The strategic incorporation of this compound represents a paradigm shift in overcoming the metabolic liabilities of esters and amides. By retaining the critical hydrogen-bonding vectors while embedding the atoms within a robust, hydrolysis-resistant aromatic framework, medicinal chemists can salvage promising lead compounds that would otherwise fail in preclinical development.

References

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed (NIH). Available at: 5

-

The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties - Benchchem. Available at: 2

-

Bioisosterism: 1,2,4-Oxadiazole Rings - ChemMedChem (NIH). Available at: 3

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI. Available at: 4

-

3-Chloro-1,2,4-oxadiazole | RUO - Benchchem. Available at: 1

Sources

Thermodynamic and Kinetic Stability of 3-Chloro-5-methyl-1,2,4-oxadiazole: A Technical Whitepaper for Drug Design

Executive Summary

In modern drug discovery, the strategic modification of lead compounds using bioisosteric replacement is a cornerstone of optimization. The 1,2,4-oxadiazole ring has emerged as a premier bioisostere for esters and amides, primarily due to its remarkable resistance to enzymatic and chemical hydrolysis[1]. Among its derivatives, 3-Chloro-5-methyl-1,2,4-oxadiazole (CAS: 1359822-66-4) represents a highly specialized, bifunctional building block.

While the 1,2,4-oxadiazole core provides exceptional metabolic stability, the introduction of an electron-withdrawing chloro group at the C3 position and an electron-donating methyl group at the C5 position drastically alters the thermodynamic landscape of the heterocycle. This whitepaper provides an in-depth analysis of the thermodynamic stability, electronic topology, and kinetic degradation pathways of this compound, equipping researchers with the mechanistic insights required for its successful application in synthesis and formulation.

Structural Thermodynamics & Electronic Topology

Low Aromaticity and Heterodiene Character

Unlike highly stabilized aromatic systems (e.g., benzene or thiophene), the fully conjugated 1,2,4-oxadiazole ring is planar but exhibits "low aromaticity." On the Bird index, its aromaticity ranks significantly lower than furan[2]. This reduced Aromatic Stabilization Energy (ASE) means the ring possesses pronounced heterodiene character. Consequently, the thermodynamic penalty for disrupting the ring's

Electronic Polarization

Quantum mechanical computations (e.g., DFT at the B3LYP/6-311+G** level) reveal that the stability of oxadiazole isomers generally follows the trend: 1,3,4-oxadiazole > 1,2,4-oxadiazole > 1,2,5-oxadiazole > 1,2,3-oxadiazole[3]. In this compound, the highly electronegative chlorine atom at C3 draws electron density away from the ring, creating a localized region of positive electrostatic potential. Simultaneously, the methyl group at C5 provides mild hyperconjugative stabilization but leaves the C5 carbon highly electrophilic. This push-pull electronic distribution dictates its kinetic reactivity.

Kinetic Stability & The ANRORC Pathway

The thermodynamic instability of the C-Cl bond typically invites Nucleophilic Aromatic Substitution (SNAr). However, due to the low aromaticity of the 1,2,4-oxadiazole core, nucleophilic attack often bypasses direct SNAr at C3.

Instead, the molecule undergoes Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) [4].

-

Mechanism: Soft nucleophiles preferentially attack the highly electrophilic C5 position. This disrupts the low-resonance ring, prompting the cleavage of the O1-C5 or N4-C5 bond to form an acyclic intermediate. Driven by thermodynamic stabilization, this intermediate rapidly recyclizes into a new, more stable heterocyclic system.

-

Implication: When utilizing this compound in cross-coupling or substitution reactions, process chemists must carefully control solvent polarity and nucleophile hardness to prevent unwanted ANRORC-mediated skeletal rearrangements.

Thermodynamic partitioning between ANRORC and direct SNAr reaction pathways.

Bioisosteric Application: Metabolic Stability

Despite its susceptibility to strong nucleophiles via ANRORC, the 1,2,4-oxadiazole core is remarkably stable in aqueous biological media. It is highly resistant to acid/base-catalyzed hydrolysis, with some derivatives withstanding even concentrated sulfuric acid[5].

When the ester or amide linkage of a metabolically labile drug candidate is replaced with a 1,2,4-oxadiazole ring, the resulting bioisostere mimics the spatial geometry and hydrogen-bond acceptor capabilities of the original carbonyl group[5]. Because human esterases and amidases cannot cleave the heterocycle, the in vitro half-life (

Step-by-step workflow for in vitro metabolic stability profiling.

Data Presentation

The following tables summarize the quantitative thermodynamic and pharmacokinetic parameters critical for evaluating 1,2,4-oxadiazoles.

Table 1: Comparative Thermodynamic Parameters of Oxadiazole Isomers

| Isomer | Relative Aromatic Stabilization Energy (ASE) | Global Hardness (

Table 2: Pharmacokinetic Impact of 1,2,4-Oxadiazole Bioisosteric Replacement

| Functional Group | Susceptibility to Hydrolysis | Liver Microsome

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls and mechanistic causality.

Protocol A: Thermodynamic Stability Profiling via Kinetic NMR (Monitoring ANRORC vs. SNAr)

Objective: Determine the kinetic partition between direct SNAr and ANRORC degradation when this compound is exposed to a nucleophile.

-

Step 1: Sample Preparation. Dissolve 10 mg of this compound and 2 mg of 1,3,5-trimethoxybenzene (Internal Standard) in 0.6 mL of DMSO-

.-

Causality: DMSO-

is selected over protic solvents (like CD

-

-

Step 2: Baseline Acquisition. Acquire

H and -

Step 3: Nucleophile Addition. Inject 1.2 equivalents of the target nucleophile (e.g., hydrazine) directly into the NMR tube.

-

Step 4: Kinetic Monitoring. Acquire spectra every 10 minutes at 25°C for 2 hours.

-

Step 5: System Validation & Analysis. The protocol self-validates through mass balance. The internal standard ensures that any decrease in the starting material's signal is accurately quantified. The appearance of acyclic intermediate signals (e.g., shifted methyl peaks) validates the ANRORC mechanism, whereas direct substitution retains the core heterocycle signals.

Protocol B: In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: Assess the resistance of the 1,2,4-oxadiazole core to enzymatic degradation.

-

Step 1: Reagent Preparation. Prepare a reaction mixture containing 0.5 mg/mL Human Liver Microsomes (HLM) and 1

M of the test compound in 100 mM phosphate buffer (pH 7.4). -

Step 2: System Validation (Controls). Concurrently prepare parallel reactions using Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).

-

Causality: These controls self-validate the assay. If Verapamil is not rapidly cleared, the microsomes are inactive. If Warfarin is rapidly cleared, the system is contaminated or improperly buffered.

-

-

Step 3: Initiation. Pre-warm the mixtures to 37°C. Initiate the metabolic reaction by adding 1 mM NADPH cofactor solution[6].

-

Causality: Cytochrome P450 enzymes are NADPH-dependent. Without NADPH, the assay isolates non-specific chemical degradation from enzymatic metabolism.

-

-

Step 4: Time-Course Sampling. At

and -

Step 5: Quantification. Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate

and

References

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years Source: PubMed (NIH) URL: [Link]

-

1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents Source: SciELO URL: [Link]

-

5.04 1,2,4-Oxadiazoles Source: ResearchGate URL: [Link]

-

Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation Source: Scientific Research Publishing (SCIRP) URL:[Link]

Sources

Comprehensive Safety and Toxicity Profiling of 3-Chloro-5-methyl-1,2,4-oxadiazole: A Technical Guide for Preclinical Development

As a Senior Application Scientist in early-stage drug development, evaluating the safety profile of novel synthetic intermediates requires moving beyond basic hazard checklists. We must understand the fundamental chemical logic that drives a molecule's biological interactions.

This whitepaper provides an in-depth analysis of 3-Chloro-5-methyl-1,2,4-oxadiazole (CAS: 1359822-66-4) . While the 1,2,4-oxadiazole core is a highly valued bioisostere for esters and amides—often used to improve metabolic stability in drug candidates—the specific substitution of a chlorine atom at the C3 position fundamentally alters the molecule's electronic landscape and, consequently, its safety profile 1.

Mechanistic Toxicology & Chemical Reactivity

To accurately predict the toxicity of this compound, we must examine its structural reactivity. The toxicity of this compound is not arbitrary; it is a direct consequence of the electrophilicity of the C3 carbon.

The electron-withdrawing nature of the two pyridine-like nitrogen atoms in the oxadiazole ring makes the system electron-poor. When coupled with a chlorine atom (an excellent leaving group) at the C3 position, the molecule becomes highly susceptible to nucleophilic attack .

This leads to two primary reactivity pathways that drive its toxicological profile:

-

Nucleophilic Aromatic Substitution (SNAr): Cellular nucleophiles, such as the sulfhydryl groups of glutathione (GSH) or cysteine residues in off-target proteins, can displace the chloride ion. This results in irreversible covalent adduct formation, a primary driver of idiosyncratic drug toxicity and skin sensitization 2.

-

ANRORC Rearrangement: Addition of a Nucleophile, Ring Opening, and Ring Closure (ANRORC) can occur when the compound interacts with primary amines, leading to the formation of new, potentially toxic heterocyclic metabolites in vivo .

Pathway of this compound toxicity via SNAr and GSH depletion.

Safety Data Sheet (SDS) Extrapolations & Quantitative Data

Because this compound is a specialized intermediate, empirical SDS data is often extrapolated from the broader 3-chloro-1,2,4-oxadiazole class. The presence of the reactive C-Cl bond dictates stringent handling protocols, specifically regarding dermal and ocular exposure.

Table 1: Physicochemical and Extrapolated Hazard Data

| Parameter | Value / Description |

| CAS Number | 1359822-66-4 |

| Molecular Formula | C3H3ClN2O |

| Molecular Weight | 118.52 g/mol |

| GHS Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) |

| Primary Target Organs | Skin, Eyes, Respiratory Tract |

| Reactivity Alerts | Electrophilic C3 position (High SNAr / Alkylation risk) |

While the parent compound acts as an irritant, functionalized 1,2,4-oxadiazole derivatives exhibit a wide range of cytotoxicities depending on the target cell line 3.

Table 2: Comparative In Vitro Cytotoxicity of 1,2,4-Oxadiazole Derivatives

| Cell Line | Tissue Origin | Typical CC50 / IC50 Range | Toxicity Mechanism |

| HDF | Human Dermal Fibroblasts | 290 µM – >500 µM | General cytotoxicity / Protein alkylation |

| Macrophage | Murine (J774A.1) | 160 µM – 293 µM | Oxidative stress / GSH depletion |

| MCF-7 | Human Breast Adenocarcinoma | 0.65 µM – 10.0 µM | Targeted apoptosis / Cell cycle arrest |

| HCT-116 | Human Colorectal Carcinoma | 1.41 µM – 7.52 µM | DNA intercalation / Kinase inhibition |

(Note: Data aggregated from structural analogs to establish baseline safety thresholds 4.)

Experimental Workflows for Toxicity Validation

To rigorously evaluate the safety of this compound before incorporating it into larger synthetic libraries, the following self-validating protocols must be executed.

Protocol 1: Electrophilic Reactivity Profiling (GSH Trapping Assay)